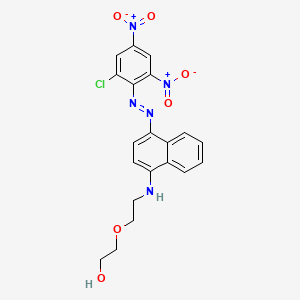
Ethanol, 2-(2-((4-((2-chloro-4,6-dinitrophenyl)azo)-1-naphthalenyl)amino)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(2-((4-((2-chloro-4,6-dinitrophenyl)azo)-1-naphthalenyl)amino)ethoxy)- is a complex organic compound known for its vibrant color properties. It is often used in industrial applications, particularly as a dye or pigment due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(2-((4-((2-chloro-4,6-dinitrophenyl)azo)-1-naphthalenyl)amino)ethoxy)- typically involves a multi-step process. The initial step often includes the nitration of chlorobenzene to form 2-chloro-4,6-dinitrophenol. This is followed by a diazotization reaction where the nitro compound is converted into a diazonium salt. The diazonium salt then undergoes a coupling reaction with 1-naphthylamine to form the azo compound. Finally, the azo compound is reacted with ethanol to produce the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-(2-((4-((2-chloro-4,6-dinitrophenyl)azo)-1-naphthalenyl)amino)ethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
Oxidation: Products can include various oxidized forms of the original compound.
Reduction: Major products include the corresponding amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanol, 2-(2-((4-((2-chloro-4,6-dinitrophenyl)azo)-1-naphthalenyl)amino)ethoxy)- has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy due to its intense color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, plastics, and other materials.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, highlighting them under a microscope.
Comparación Con Compuestos Similares
Similar Compounds
Disperse Brown 1: Ethanol, 2,2’-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis.
Disperse Orange 5: Ethanol, 2-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]methylamino]-.
Uniqueness
Ethanol, 2-(2-((4-((2-chloro-4,6-dinitrophenyl)azo)-1-naphthalenyl)amino)ethoxy)- is unique due to its specific structural features, such as the presence of both chloro and nitro groups, which contribute to its distinct chemical properties and applications.
Propiedades
Número CAS |
57119-91-2 |
|---|---|
Fórmula molecular |
C20H18ClN5O6 |
Peso molecular |
459.8 g/mol |
Nombre IUPAC |
2-[2-[[4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C20H18ClN5O6/c21-16-11-13(25(28)29)12-19(26(30)31)20(16)24-23-18-6-5-17(22-7-9-32-10-8-27)14-3-1-2-4-15(14)18/h1-6,11-12,22,27H,7-10H2 |
Clave InChI |
SBAGGPLWENQGGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])NCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


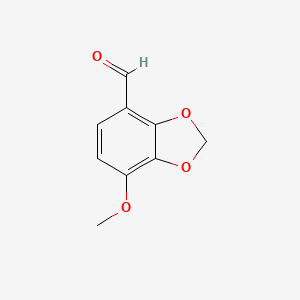
![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)
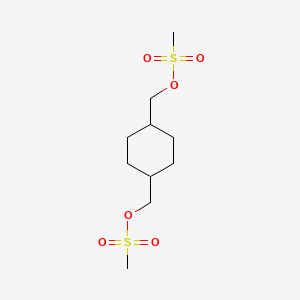

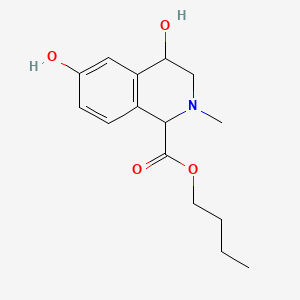
![4,7-Methano-7H-furo[2,3-E][1,3]diazepine](/img/structure/B13966433.png)
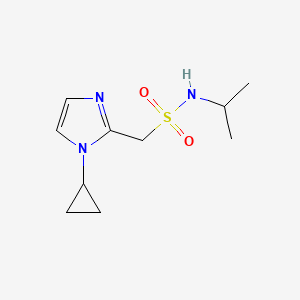
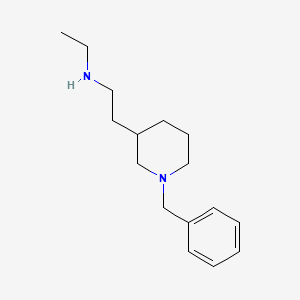

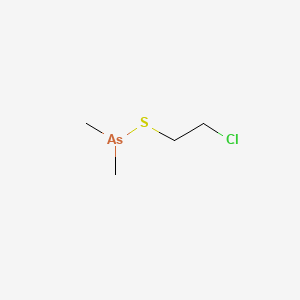

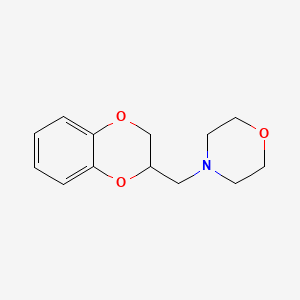
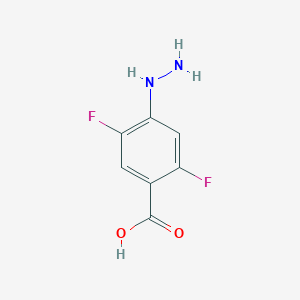
![1h-Pyrazolo[1,5-a]indole](/img/structure/B13966487.png)
